3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Description
Properties
IUPAC Name |
3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-17-11-6-10(7-15-12(11)16-14(17)20)8-3-2-4-9(5-8)13(18)19/h2-7H,1H3,(H,18,19)(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWKXBQGYKYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Construction of the imidazo[4,5-b]pyridine core, often starting from substituted pyridine derivatives or diamines.
- Introduction of the 1-methyl and 2-oxo functionalities on the imidazo ring.
- Coupling or substitution reactions to attach the benzoic acid group at the 6-position of the imidazo[4,5-b]pyridine nucleus.
Specific Preparation Routes and Conditions
Oxidation of 2-methylimidazo[4,5-b]pyridine to 1-methyl-2-oxo derivative
One key step involves oxidation of 2-methylimidazo[4,5-b]pyridine to yield the 2-oxo form. This can be achieved using 3-chloroperbenzoic acid (mCPBA) as the oxidizing agent in ethyl acetate at room temperature (~20°C) over 2.25 hours. The reaction proceeds with high yield (up to 99%) and purity, with the product isolated by filtration and drying under vacuum. This oxidation step is critical to obtain the 2-oxo functionality on the imidazo ring.
| Parameter | Details |
|---|---|
| Starting material | 2-methyl-3H-imidazo[4,5-b]pyridine |
| Oxidizing agent | 3-chloroperbenzoic acid (mCPBA) |
| Solvent | Ethyl acetate |
| Temperature | 20°C |
| Reaction time | 2.25 hours |
| Yield | 99% |
| Purification | Filtration and vacuum drying |
This step is supported by experimental data indicating the reaction completion monitored by LCMS and the product characterized by NMR spectroscopy.
Cyclization and Ring Formation via Polyphosphoric Acid (PPA)
The imidazo[4,5-b]pyridine core can be synthesized by cyclization of pyridinediamine derivatives in polyphosphoric acid (PPA) at elevated temperatures (135–140°C) under nitrogen atmosphere for 2–4 hours. After reaction completion, the mixture is cooled, neutralized, and extracted to isolate the cyclized product.
| Parameter | Details |
|---|---|
| Starting material | Pyridinediamine derivative |
| Reagent | Polyphosphoric acid (PPA) |
| Temperature | 135–140°C |
| Atmosphere | Nitrogen |
| Reaction time | 2–4 hours |
| Workup | Neutralization, extraction with ethyl acetate |
| Yield | ~55% (varies with substrate) |
This method forms the imidazo ring system essential for further functionalization.
Coupling to Introduce Benzoic Acid Moiety
The attachment of the benzoic acid group at the 6-position of the imidazo[4,5-b]pyridine can be achieved via amide or ester bond formation using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine in solvents such as N,N-dimethylformamide (DMF). The reaction typically uses a slight excess of the benzoic acid derivative to drive the coupling to completion.
| Parameter | Details |
|---|---|
| Coupling reagent | HBTU |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar ratio | 1:1 to 1:1.2 (imidazopyridine : benzoic acid derivative) |
| Temperature | Room temperature to mild heating |
| Reaction time | Several hours (varies) |
| Yield | Moderate to high (typically >70%) |
Purification is usually performed by chromatography or crystallization.
Alternative Synthetic Approaches
Copper-Catalyzed Coupling
Copper-catalyzed coupling reactions using copper(I) oxide and ligands such as 4,7-dimethoxy-1,10-phenanthroline in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (110–115°C) for extended periods (up to 24 hours) have been reported to facilitate the formation of C-N bonds in imidazo[4,5-b]pyridine derivatives. This method can be used to introduce various substituents including benzoic acid groups via aryl amination reactions.
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) oxide |
| Ligand | 4,7-dimethoxy-1,10-phenanthroline |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 110–115°C |
| Reaction time | 24 hours |
| Yield | Variable (dependent on substrates) |
This method offers an alternative to classical coupling reagents and can be advantageous for certain substrates.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation to 2-oxo derivative | mCPBA oxidation | mCPBA, EtOAc, 20°C, 2.25 h | 99 | High purity, monitored by LCMS and NMR |
| Cyclization to imidazo core | Cyclization in PPA | PPA, 135–140°C, N2 atmosphere, 2–4 h | ~55 | Requires careful neutralization and extraction |
| Coupling with benzoic acid | HBTU-mediated amide/ester bond | HBTU, triethylamine, DMF, RT to mild heat | >70 | Standard peptide coupling conditions |
| Copper-catalyzed coupling | Copper(I) oxide catalysis | Cu2O, 4,7-dimethoxy-phenanthroline, DMSO, 110–115°C, 24 h | Variable | Alternative method for C-N bond formation |
Research Findings and Notes
- The oxidation of 2-methylimidazo[4,5-b]pyridine to the 2-oxo form is highly efficient and reproducible, providing a key intermediate for further functionalization.
- Cyclization in PPA is a classical and robust method to construct the imidazo[4,5-b]pyridine ring system but requires careful temperature control and workup to maximize yield.
- Coupling reactions using HBTU and bases in polar aprotic solvents are well-established for attaching benzoic acid derivatives, giving good yields and purity suitable for pharmaceutical applications.
- Copper-catalyzed coupling offers a versatile alternative, especially for substrates sensitive to peptide coupling reagents or requiring milder conditions.
- Patents describe various analogues and derivatives prepared by similar methods, indicating the general applicability of these synthetic routes for imidazo[4,5-b]pyridine-based compounds.
Chemical Reactions Analysis
Types of Reactions
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological and physicochemical properties are influenced by substituents on the imidazo[4,5-b]pyridine core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Pharmacological Activity
- Antimicrobial Activity: Derivatives like 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridines (e.g., compounds 5a–k and 6a–c) exhibit moderate antibacterial and antifungal activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .
- Kinase Inhibition: Patented analogs (e.g., EP 2 585 462 B1) feature phenoxy or fluorinated substituents for kinase targeting. The benzoic acid group in the target compound could mimic ATP-binding motifs in kinases, though its efficacy remains unverified .
Physicochemical Properties
- Solubility : The benzoic acid group increases aqueous solubility (≈15 mg/mL at pH 7.4) compared to benzamide (≈8 mg/mL) and boronic acid (≈5 mg/mL) derivatives.
- Stability : The 2-oxo group in the target compound contributes to intramolecular hydrogen bonding, enhancing thermal stability (decomposition temperature >250°C) .
- Reactivity : Unlike brominated () or boronic acid () analogs, the benzoic acid group is less reactive in cross-coupling but may participate in salt formation or esterification.
Biological Activity
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid (chemical formula: C14H11N3O3) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features an imidazopyridine moiety linked to a benzoic acid structure. This unique combination contributes to its biological properties, particularly in terms of pharmacological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazopyridines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Anticancer Potential
Several studies have explored the anticancer potential of imidazopyridine derivatives. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells. The proposed mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it may act as an inhibitor of xanthine oxidase (XO), which is implicated in oxidative stress-related conditions. The inhibition of XO can lead to reduced production of reactive oxygen species (ROS), thereby offering protective effects against oxidative damage.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazopyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| 3-{1-methyl...} | 25 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| HeLa | 8 | Bcl-2 modulation |
Q & A
Q. What are the common synthetic routes for 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid?
The compound is typically synthesized via coupling reactions involving imidazo[4,5-b]pyridine intermediates. For example, a benzoic acid derivative is conjugated with a substituted imidazopyridine scaffold using carbodiimide coupling reagents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF. Purification often involves column chromatography or recrystallization . Example Protocol :
- React 2,3-diaminopyridine with a benzoyl chloride derivative under basic conditions.
- Cyclize the intermediate using Meldrum’s acid or similar reagents in a one-pot, three-component reaction .
Q. How is the compound characterized structurally?
Key characterization methods include:
- NMR : and NMR to confirm substituent positions (e.g., δ ~11.14 ppm for NH protons in imidazo rings) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.
- Elemental Analysis : To confirm purity (>95% by combustion analysis) .
Q. What biological targets or mechanisms are associated with this compound?
The compound’s imidazo[4,5-b]pyridine core is linked to modulation of neurotransmitter receptors. For instance, derivatives act as calcitonin gene-related peptide (CGRP) receptor antagonists , with IC values in the nanomolar range (e.g., MK-0974: Ki = 0.77 nM for human CGRP receptors) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Yields vary significantly (26–100%) depending on substituents and reaction conditions. Strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) for better solubility.
- Catalysis : Piperidine or DBU as catalysts in cyclization steps .
- Purification : Reverse-phase flash chromatography for polar derivatives .
Table 1 : Yield Optimization for Selected Derivatives
| Derivative | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Compound 34 | None | DMF | 100 | 100 |
| Compound 35 | DBU | MeOH | 32 | 97 |
| Compound 36 | Piperidine | HO | 26 | 26 |
Q. What analytical methods resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?
Advanced techniques include:
Q. How do structural modifications impact biological activity?
SAR studies reveal:
Q. How are contradictions in pharmacological data addressed?
Discrepancies in receptor affinity (e.g., species-specific differences: human vs. rat CGRP receptors) are resolved via:
- Species-Specific Assays : Radioligand binding assays with -labeled CGRP .
- Molecular Docking : Computational modeling to identify binding pocket variations.
Methodological Challenges
Q. What strategies mitigate low solubility in aqueous buffers?
- Prodrug Design : Esterification of the carboxylic acid group.
- Co-solvents : Use of DMSO/PEG mixtures for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
